molecular formula C14H16FNO3 B14037896 (S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate

(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate

Cat. No.: B14037896
M. Wt: 265.28 g/mol
InChI Key: YKUHMTDLIZASSW-ZDUSSCGKSA-N
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Description

(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group and a piperidinyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate typically involves the following steps:

    Formation of the Piperidinyl Acetate Moiety: This step involves the reaction of piperidine with acetic anhydride under controlled conditions to form the piperidinyl acetate intermediate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperidinyl acetate intermediate.

    Methylation: The final step involves the methylation of the compound using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the piperidinyl acetate moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl acetate
  • 4-Fluorophenylacetic acid
  • Ethyl (4-fluorobenzoyl)acetate

Uniqueness

(S)-Methyl (4-fluorophenyl)-(4-oxo-1-piperidinyl)acetate stands out due to its unique combination of a fluorophenyl group and a piperidinyl acetate moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

methyl (2S)-2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate

InChI

InChI=1S/C14H16FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,13H,6-9H2,1H3/t13-/m0/s1

InChI Key

YKUHMTDLIZASSW-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)F)N2CCC(=O)CC2

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2

Origin of Product

United States

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